molecular formula C16H15NO2 B514920 4-oxo-N,4-diphenylbutanamide

4-oxo-N,4-diphenylbutanamide

Cat. No.: B514920
M. Wt: 253.29g/mol
InChI Key: DFJJWGIIYISGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N,4-diphenylbutanamide is a valuable chemical scaffold in medicinal chemistry and early drug discovery research. This compound belongs to a class of 4-oxo-2-butenamide templates recognized for their versatile reactivity and utility in generating lead-like libraries with enhanced scaffold diversity . Its molecular structure serves as a central template capable of undergoing multiple late-stage transformations, including various cyclization, reduction, and addition reactions . This reactivity allows researchers to efficiently synthesize a diverse array of complex heterocyclic cores from a single precursor, supporting the "build–couple–transform" paradigm for populating chemical space with compounds possessing favorable drug-like properties . As a key intermediate, it enables the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive molecules. This product is intended for research purposes as a building block in chemical synthesis and screening libraries. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29g/mol

IUPAC Name

4-oxo-N,4-diphenylbutanamide

InChI

InChI=1S/C16H15NO2/c18-15(13-7-3-1-4-8-13)11-12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)

InChI Key

DFJJWGIIYISGIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2

solubility

22.5 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 4 Oxo N,4 Diphenylbutanamide

General Synthetic Approaches to 4-oxo-N,4-diphenylbutanamide

The construction of this compound can be accomplished through several established synthetic pathways. These methods often involve the formation of an amide bond as a key step and may utilize precursor molecules synthesized through classic organic reactions.

Amide Formation via Carboxylic Acid and Amine Coupling

A fundamental and widely practiced method for synthesizing amides is the direct coupling of a carboxylic acid with an amine. libretexts.org For this compound, this involves the reaction of a suitable carboxylic acid derivative with aniline (B41778). While direct reaction is possible, it often requires high temperatures. dur.ac.uk To circumvent these harsh conditions, activating agents are frequently employed to facilitate the formation of the amide bond. One common approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine. libretexts.org

In a specific example, the synthesis of (R)-4-Hydroxy-N,4-diphenylbutanamide, a related structure, was achieved by reacting the corresponding lactone with aniline in the presence of the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net This highlights a catalytic, atom-economical approach to forming the N-aryl amide bond under milder conditions. researchgate.net

Aldol Condensation Routes to Key Precursors

The carbon framework of precursors to this compound can be assembled using the Aldol condensation reaction. iitk.ac.in This reaction forms a carbon-carbon bond by reacting an enolate with a carbonyl compound, yielding a β-hydroxy aldehyde or ketone. iitk.ac.in For instance, a crossed Aldol condensation, where two different carbonyl compounds are used, can be employed. masterorganicchemistry.comwikipedia.org This is particularly effective when one of the aldehydes cannot form an enolate, such as benzaldehyde. wikipedia.org

The synthesis of 4-oxo-2-butenoic acids, which are versatile precursors, can be achieved via a microwave-assisted Aldol condensation between a methyl ketone and glyoxylic acid. researchgate.netrsc.org These unsaturated keto-acids can then be further functionalized. For example, they can serve as the starting point in a "Build-Couple-Transform" strategy to generate a variety of molecular scaffolds. nih.govacs.org

Acyl Radical Generation through Light-Induced Homolysis

Modern synthetic methods have introduced the use of acyl radicals, which are versatile intermediates for forming C-C bonds. nih.govthieme-connect.de Visible-light photoredox catalysis provides a mild way to generate these radicals from various precursors like aldehydes, carboxylic acids, and their derivatives. nih.govbeilstein-journals.org

The generation of an acyl radical can be followed by its addition to an alkene (a Giese-type reaction) or by a Minisci-type acylation of a heteroarene. nih.govthieme-connect.de In the context of amide synthesis, a generated acyl radical can react with an amine. One proposed mechanism involves the nucleophilic addition of the amine to the acyl radical, forming an α-hydroxy radical intermediate. wiley.com Subsequent oxidation of this intermediate yields the final amide product. wiley.com This pathway offers an alternative to traditional two-step procedures that involve the pre-formation of an activated carboxylic acid derivative.

Advanced Synthetic Strategies and Diversification

Beyond the fundamental approaches, advanced synthetic strategies have been developed to create diverse molecular libraries based on the this compound scaffold and to improve the efficiency of its synthesis.

"Build-Couple-Transform" Paradigms for Scaffold Diversity

A powerful strategy for generating chemical diversity is the "Build-Couple-Transform" paradigm. nih.gov This approach was applied using a 4-oxo-2-butenamide template, which is a precursor to the saturated this compound. nih.gov This template is designed to undergo a variety of chemical transformations. nih.govacs.org

The "Build-Couple" phase involves synthesizing a set of these 4-oxo-2-butenamide templates. nih.gov In the "Transform" phase, these templates are subjected to a range of reactions, including cyclizations, reductions, and additions, to create a library of diverse molecular scaffolds. acs.orgnih.gov For example, this compound itself was synthesized as part of such a library, demonstrating the utility of this strategy. nih.gov

Table 1: Transformations in the "Build-Couple-Transform" Strategy nih.govacs.org

Transformation TypeExample ReactionResulting Scaffold
1,4-CyclizationReaction with hydrazinePyrazole (B372694)
1,4-CyclizationReaction with hydroxylamineIsoxazole
1,4-CyclizationVan Leusen reaction with TosMICPyrrole
ReductionReduction of ketone and alkeneSaturated alcohol
1,4-AdditionMichael additionFunctionalized butanamide

This table is based on transformations applied to the 4-oxo-2-butenamide scaffold, a direct precursor to this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. mdpi.com This technique can significantly reduce reaction times and sometimes improve yields compared to conventional heating methods. foliamedica.bgscielo.org.mx

Microwave irradiation has been successfully used in the Aldol condensation step to create precursors for compounds like this compound. rsc.orgnih.gov For example, the synthesis of 4-oxo-2-butenoic acids from methyl ketones and glyoxylic acid was effectively carried out using microwave heating. rsc.org This method offers a rapid and efficient route to key intermediates required for the synthesis of the target compound and its analogs.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis foliamedica.bg

ReactionConventional Method (Time)Microwave Method (Time)
Biginelli Condensation20-24 hours22-24 minutes

This table illustrates the typical time savings achieved with microwave-assisted synthesis for a relevant multi-component reaction.

Organocatalytic Methods in Butanamide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. sigmaaldrich.com In the context of butanamide synthesis, organocatalytic methods can be employed to achieve high stereoselectivity. For instance, multifunctional thiourea-based organocatalysts have been successfully used in the stereoselective addition of various nucleophiles. unimi.it While direct organocatalytic synthesis of this compound is not extensively detailed in the provided information, the principles of organocatalysis are applicable. For example, the synthesis of chiral butanamide derivatives has been achieved through organocatalytic Michael additions to nitroalkenes. unimi.it Furthermore, organocatalytic approaches have been utilized in the synthesis of 1,2,3-triazole scaffolds through enamine–azide (B81097) cycloadditions, highlighting the versatility of this methodology. beilstein-journals.org

Click Chemistry Principles in Molecular Assembly

Click chemistry, a concept introduced by K. Barry Sharpless, provides a set of powerful and reliable reactions for the rapid and efficient assembly of molecular entities. wikipedia.orgorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnd.edu This methodology is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

While the direct synthesis of this compound using click chemistry is not explicitly described, the principles of click chemistry are highly relevant for the functionalization and elaboration of butanamide-containing molecules. nd.edunih.gov For instance, if either the phenyl ring or another part of the butanamide structure were functionalized with an azide or a terminal alkyne, it could readily undergo a click reaction to be conjugated with other molecules. nih.gov This modular approach is widely used in drug discovery, materials science, and bioconjugation. nd.edupcbiochemres.com The formation of stable, irreversible carbon-heteroatom bonds is a key feature of click chemistry, distinguishing it from many biological processes. nih.gov

Investigation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely dictated by the presence of the ketone and amide functional groups, as well as the methylene (B1212753) groups in the butanamide backbone. These features allow for a variety of transformation pathways, making it a valuable synthetic intermediate.

Cyclization Reactions and Heterocycle Formation

The this compound scaffold is a precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of heterocycles like pyrrolidinones and piperidones. molaid.com For example, the oxidative cyclization of related N-aryl-3-oxobutanamides using manganese(III) acetate (B1210297) can produce indolinone derivatives. nii.ac.jp The reaction conditions can be tuned to favor specific cyclization pathways. Furthermore, the 4-oxo-butanamide structure can participate in reactions with binucleophiles to form a variety of heterocyclic rings. chim.it For instance, condensation with hydrazines can yield pyrazole derivatives. unimi.it The strategic application of cyclization reactions on similar keto-amide structures has been used to construct complex polycyclic systems. researchgate.netacs.org

Reductive Transformations of Keto-Enamide Systems

The keto-amide functionality within this compound allows for selective reductive transformations. The ketone can be reduced to a secondary alcohol, and the amide can also undergo reduction under more forcing conditions. A related system, the 4-oxo-2-butenamide scaffold, demonstrates the potential for selective reductions. nih.gov Catalytic hydrogenation with palladium on carbon can selectively reduce a conjugated alkene without affecting the ketone, while Luche reduction conditions (using cerium(III) chloride and sodium borohydride) can selectively reduce the ketone to an alcohol. nih.gov These types of selective reductions are crucial for introducing new stereocenters and functional groups. The reduction of similar β-keto esters via reductive amination has been shown to produce 1,2-diamino compounds, highlighting the synthetic utility of these transformations. plos.org

Role of this compound as a Synthetic Intermediate in Complex Molecule Construction

The versatility of this compound makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. guidechem.com Its ability to undergo various transformations, such as cyclizations and reductions, allows for the creation of diverse molecular scaffolds. nih.gov For instance, a "build-couple-transform" strategy utilizing a similar 4-oxo-2-butenamide template has been employed to generate libraries of lead-like molecules with scaffold diversity for high-throughput screening. nih.gov This approach involves synthesizing a core intermediate and then subjecting it to a range of transformations to create a variety of final products. nih.gov The compound 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide, a related structure, has been identified as an impurity in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug, further illustrating the relevance of this chemical class in pharmaceutical synthesis. researchgate.netacgpubs.org

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. For instance, in the manganese(III) acetate-mediated oxidative cyclization of N-aryl-3-oxobutanamides, the proposed mechanism involves the formation of a Mn(III)-enolate complex, followed by an intramolecular radical cyclization. nii.ac.jp The rate-determining step is believed to be the formation of this complex. nii.ac.jp

In reductive amination reactions of related β-keto esters, the stereoselectivity can be influenced by imine-enamine equilibria, which can be studied using techniques like ¹H NMR and deuteration experiments. plos.org Mechanistic investigations into the radical coupling of enamides with alkynes have suggested that the reaction can be initiated through H-bonding electron transfer between the enamide and a solvent like hexafluoroisopropanol (HFIP). researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Oxo N,4 Diphenylbutanamide

Vibrational Spectroscopy for Functional Group Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in a molecule.

For 4-oxo-N,4-diphenylbutanamide, FTIR analysis reveals distinct absorption bands characteristic of its structure. A notable band appears at 3309 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide group. nih.gov The carbonyl (C=O) groups give rise to strong absorptions; the amide I band (primarily C=O stretch) is observed at 1699 cm⁻¹. nih.gov The ketone C=O stretch is also expected in this region, typically around 1685 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching vibrations are expected in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

While specific FT-Raman data for this compound is not extensively reported, the technique is complementary to FTIR. mdpi.com FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. wallonie.be Therefore, it would be effective in characterizing the aromatic ring vibrations and the C-C backbone of the molecule, while fluorescence, a common issue with plant-based or complex organic samples, is often minimized by using near-infrared excitation lasers. wallonie.beamericanpharmaceuticalreview.comfrontiersin.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group AssignmentSource
N-H Stretch3309Secondary Amide nih.gov
Aromatic C-H Stretch3100-3000Aryl RingsInferred
Amide I (C=O Stretch)1699Amide Carbonyl nih.gov
Ketone (C=O Stretch)~1685Ketone CarbonylInferred
Aromatic C=C Stretch1600-1450Aryl RingsInferred

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show signals corresponding to the aromatic protons on the two distinct phenyl rings, typically appearing as complex multiplets in the range of δ 7.0-8.0 ppm. The methylene (B1212753) protons (-CH₂-CH₂-) of the butane (B89635) chain would likely appear as two distinct multiplets, integrating to two protons each, in the aliphatic region (δ 2.5-3.5 ppm). The amide proton (N-H) would present as a singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The two carbonyl carbons (ketone and amide) would be the most downfield shifted signals, expected to appear between δ 165-200 ppm. The carbons of the two phenyl rings would generate a series of signals in the aromatic region (δ 120-140 ppm). The two aliphatic methylene carbons (-CH₂-CH₂-) would show signals in the upfield region, typically between δ 30-50 ppm. While detailed peak lists for this specific molecule are found within dedicated supporting information of scientific studies, the expected shifts align with established values for similar structures. rsc.orgamazonaws.com

Expected ¹H NMR Assignments
Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
-NH-Variable (e.g., 8.0-9.0)Singlet (s)
Aromatic -CH7.0-8.0Multiplet (m)
-CO-CH₂-CH₂-CO-~3.3Triplet (t) or Multiplet (m)
-CO-CH₂-CH₂-CO-~2.8Triplet (t) or Multiplet (m)
Expected ¹³C NMR Assignments
Carbon TypeExpected Chemical Shift (δ, ppm)
Ketone C=O195-200
Amide C=O170-175
Aromatic C (quaternary)135-140
Aromatic CH120-130
-CO-CH₂-CH₂-CO-30-45

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. uni-saarland.de The molecular formula C₁₆H₁₅NO₂ corresponds to a molecular weight of approximately 269.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 269.

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.org Common fragmentation pathways for γ-keto amides include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of acylium ions. For instance, cleavage adjacent to the ketone could yield a benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Amide bond cleavage: Fragmentation can occur at the amide bond, potentially leading to a phenyl isocyanate fragment or related ions.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the ketone oxygen, followed by cleavage, could also occur.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For the [M+H]⁺ ion, the calculated exact mass would be used to verify the formula C₁₆H₁₆NO₂⁺ against the experimentally found value, typically with a mass accuracy in the parts-per-million (ppm) range. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

A crystallographic study of this compound would reveal the molecule's solid-state conformation, including the planarity of the amide bond and the relative orientations of the two phenyl rings. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H group and carbonyl oxygens, which dictate the crystal packing arrangement. Although crystallographic data for closely related compounds exist, a dedicated single-crystal X-ray structure for this compound has not been reported in the surveyed literature. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.org The spectrum of this compound in ethanol (B145695) shows two main absorption maxima (λ_max) at 243.2 nm and 204.3 nm. nih.gov

These absorptions are due to electronic transitions within the molecule's chromophores—the parts of the molecule that absorb light.

The band at 243.2 nm is attributed to π→π* transitions. These high-energy transitions involve electrons in the π-orbitals of the aromatic rings and the carbonyl groups. libretexts.org Weak n→π* transitions, involving the non-bonding electrons on the oxygen atoms, are also possible but may be obscured by the more intense π→π* bands. faccts.de

The band at 204.3 nm is also a result of π→π* transitions, which require higher energy (shorter wavelength) light. researchgate.net

The positions and intensities of these bands are characteristic of the conjugated systems formed by the benzoyl and anilide moieties in the molecule.

λ_max (nm)SolventAssignmentSource
243.2Ethanolπ→π* transition nih.gov
204.3Ethanolπ→π* transition nih.gov

Computational and Theoretical Investigations of 4 Oxo N,4 Diphenylbutanamide

Quantum Chemical Calculations (DFT, HOMO-LUMO, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal molecular structure and to probe its electronic characteristics. dergipark.org.tr

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. physchemres.org For a molecule like 4-oxo-N,4-diphenylbutanamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and calculate vibrational frequencies. dergipark.org.trphyschemres.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. physchemres.orgresearchgate.net A smaller gap suggests higher reactivity. physchemres.org These calculations would reveal the regions of this compound most likely to participate in chemical reactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Binding Mode Analysis within Enzyme Active Sites

While direct studies on this compound are not prominent in the searched literature, research on a structurally related compound, (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide , provides significant insight. This derivative was identified as a non-covalent inhibitor of the β1i subunit of the immunoproteasome, a validated therapeutic target for inflammatory diseases and certain cancers. nih.govresearchgate.netnih.gov

Induced-fit docking (IFD) studies were performed on this series of inhibitors to understand their binding mechanism. nih.gov The analysis revealed how the ligand fits into the binding pocket of the β1i subunit. Such studies are critical for visualizing the three-dimensional arrangement of the ligand-enzyme complex and identifying the key structural features of the ligand that are essential for its binding.

Prediction of Binding Affinity and Key Residue Interactions

Binding affinity and the specific interactions with amino acid residues in the target's active site are key outputs of docking studies. For the derivative, (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide, a notable inhibitory activity was recorded with a Kᵢ value of 5.9 µM against the β1i subunit. nih.gov

The binding mode analysis identified several key interactions responsible for this affinity. The compound forms two significant hydrogen bonds within the active site: one between the carbonyl group of the amide and the residue Ser21, and another between the carbonyl of the 2-pyridone moiety and the residue Ala49. nih.gov Furthermore, the analysis highlighted pi-stacking interactions with Phe31 and potential interactions with Lys33, suggesting these residues play a crucial role in the inhibition pattern. nih.gov

Table 1: Predicted Interactions for (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide with the β1i Subunit of the Immunoproteasome nih.gov
Interaction TypeLigand GroupEnzyme Residue
Hydrogen BondAmide CarbonylSer21
Hydrogen Bond2-Pyridone CarbonylAla49
Pi-StackingPhenyl/Pyridone RingPhe31
Potential Interaction-Lys33

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior and conformational changes of proteins and ligands. nih.gov

Investigation of Ligand-Induced Conformational Changes

MD simulations are essential for studying the flexibility of both the ligand and the protein, and how they influence each other upon binding—a phenomenon known as induced fit. nih.govrsc.org For the immunoproteasome inhibitor series that includes the derivative of this compound, MD simulations were conducted to explore the binding mechanism and the ligand-induced conformational changes. nih.govresearchgate.net These simulations can reveal how the protein structure adapts to accommodate the ligand, which can involve subtle side-chain movements or larger-scale domain shifts. nih.govacs.org By clustering the simulation trajectories, researchers can identify the most representative and stable binding poses of the ligand within the active site. nih.gov

Evaluation of Free Binding Energy (e.g., MM-GBSA/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. acs.orgnih.gov These calculations are performed as a post-processing step on snapshots taken from an MD simulation trajectory. nih.gov

The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanics (MM) energy in the gas phase and the solvation free energy, while often excluding the entropic term for relative comparisons. acs.orgnih.gov The equation is generally expressed as:

ΔG_bind = ΔE_MM + ΔG_solv

Where:

ΔE_MM includes van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interaction energies. nih.gov

ΔG_solv is the solvation free energy, which is composed of a polar (ΔG_polar) and a non-polar (ΔG_nonpolar) component. nih.gov

For the series of immunoproteasome inhibitors including the derivative (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide, advanced techniques like Binding Pose MetaDynamics (BPMD) were used to evaluate binding stability. nih.govresearchgate.net The results from these free energy calculations were found to be consistent with the experimental inhibition values, validating the computational models and confirming the lead compounds in the series. nih.govresearchgate.net

Table 2: Representative Components of MM/GBSA Binding Free Energy Calculation
Energy ComponentDescription
ΔE_vdw (van der Waals)Energy from London dispersion forces.
ΔE_elec (Electrostatic)Energy from Coulombic interactions between atoms.
ΔG_polar (Polar Solvation)Energy required to transfer the solute from a vacuum to a polar solvent continuum. Calculated via GB or PB models. nih.gov
ΔG_nonpolar (Non-polar Solvation)Energy related to cavity formation and van der Waals interactions with the solvent. Often estimated from the Solvent-Accessible Surface Area (SASA). nih.gov
ΔG_bind (Binding Free Energy)The sum of the above components, indicating the affinity of the ligand for the protein.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. turkjps.org These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govresearchgate.net

While specific QSAR models exclusively developed for this compound are not widely documented, extensive QSAR and 3D-QSAR studies have been performed on various butanamide and oxo-butanamide derivatives to predict their biological activities against different targets. These studies establish a framework for understanding how structural modifications could influence the efficacy of the target compound.

For instance, QSAR studies on butanamide derivatives have successfully created predictive models for activities ranging from anticonvulsant to antibacterial and anti-HIV effects. researchgate.netresearchgate.netnih.gov In a typical QSAR study, molecular descriptors representing physicochemical properties (like lipophilicity, represented by LogP), electronic properties (like atomic charges), and steric or 3D properties are calculated for a series of compounds. nih.gov These descriptors are then correlated with the measured biological activity (e.g., IC₅₀ or MIC) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a predictive equation. researchgate.netresearchgate.netmdpi.com

Table 1: Representative Statistical Data from QSAR Models of Related Compounds

Compound ClassTarget ActivityModel TypeCorrelation Coefficient (r² or q²)Key Descriptor Types
Pyrimido-isoquinolin-quinonesAnti-MRSA3D-QSAR (CoMFA)0.938Steric, Electronic
Thiazolidine-4-onesAntitubercular2D-QSAR0.909Polarizability, Electronegativity, Surface Area
4-Oxo-dihydroquinolinesAnti-HIV-1QSAR (ANN)Not specifiedElectronegativity, van der Waals Volume, Polarizability
Thiazolyl-pyrazoline derivativesEGFR Inhibition3D-QSAR0.788Steric, Electrostatic, Hydrophobicity

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govd-nb.info The identification of these features is a cornerstone of rational drug design. nih.gov For this compound, the key pharmacophoric features can be inferred from its structure and from studies on analogous compounds.

The core structure of this compound presents several potential interaction points:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the ketone (oxo) and the amide carbonyl groups are prominent hydrogen bond acceptors. researchgate.net

Hydrogen Bond Donor (HBD): The nitrogen atom of the amide group can act as a hydrogen bond donor. researchgate.net

Hydrophobic/Aromatic Features: The two phenyl rings provide significant hydrophobic and aromatic regions, which can engage in van der Waals or π-π stacking interactions with a receptor. researchgate.net

Pharmacophore models developed for various butanamide and propanamide derivatives confirm the importance of these features. For example, in the development of anticonvulsant agents, pharmacophore models for benzofuran (B130515) butanamide hybrids highlighted the necessity of correctly placed halogenated phenyl rings, indicating a critical hydrophobic or halogen-bond interaction area. researchgate.net In another study, a structure-based pharmacophore model was developed to identify small molecules that mimic a protein-protein interaction, which included features for hydrophobic interactions and hydrogen bonding. google.com Analysis of inhibitors of the immunoproteasome, including the structurally related (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide, showed that interactions with key residues were mediated by these core features, confirming their relevance in a biological context. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights into transition states and reaction pathways that are difficult to observe experimentally. academie-sciences.frrsc.org For this compound, theoretical studies of related scaffolds can illuminate its formation and reactivity.

A "build-couple-transform" strategy for library synthesis utilized a 4-oxo-2-butenamide template, a close unsaturated analog of this compound. nih.gov This work computationally and experimentally explored numerous transformations. The 4-oxo-2-butenamide system was shown to be a versatile Michael acceptor, undergoing various 1,4-cyclization reactions with binucleophiles to form diverse heterocyclic scaffolds like pyrazoles and pyrimidines. nih.gov Furthermore, the ketone and conjugated alkene moieties were susceptible to selective reductions. nih.gov These studies imply that the reactivity of this compound is likely centered on the ketone and the active methylene (B1212753) groups adjacent to it.

Theoretical investigations into the atmospheric oxidation of amines and the mechanism of the Wittig reaction demonstrate the power of computational methods to map complex reaction surfaces, including identifying intermediates and calculating energy barriers. rsc.orgccsnorway.com Similarly, systematic exploration of photoredox-catalyzed reactions using quantum chemical calculations has revealed entire catalytic cycles, including single electron transfer (SET) steps and non-adiabatic transitions. chemrxiv.org A similar approach applied to the synthesis or metabolism of this compound could precisely map its chemical transformations. For example, the nucleophilic addition to the carbonyl group is a fundamental reaction type that has been extensively studied computationally, providing a deep understanding of the stereoselectivity and the role of solvents and counter-ions. academie-sciences.fr

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico ADME prediction is a critical step in modern drug discovery, used to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities before synthesis. mdpi.comnih.gov These predictions help to eliminate compounds with undesirable characteristics, such as poor absorption or high toxicity. mdpi.comjonuns.com

For this compound, ADME parameters can be predicted using various computational models. These models are trained on large datasets of known drugs and use a compound's structure to estimate properties like oral bioavailability, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity. rsdjournal.orgrfppl.co.in

Based on its structure and analyses of similar molecules, the following ADME profile can be anticipated for this compound:

Absorption: The compound's relatively high molecular weight and two phenyl groups might influence its solubility and intestinal absorption. Models like the BOILED-Egg plot can predict its passive absorption and BBB penetration based on lipophilicity (WLOGP) and polarity (TPSA). mdpi.com

Distribution: The lipophilic nature conferred by the phenyl rings may lead to significant plasma protein binding and distribution into tissues.

Metabolism: The phenyl rings are likely sites for hydroxylation by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). The amide bond could be susceptible to hydrolysis. In silico tools can predict whether the compound is a substrate or inhibitor of major CYP isoforms. frontiersin.org

Excretion: The route of excretion would depend on the metabolites formed.

Toxicity: Toxicity predictions screen for potential issues like mutagenicity, tumorigenicity, hepatotoxicity, or reproductive effects. jonuns.comrsdjournal.org

Biological Activity and Molecular Mechanisms of 4 Oxo N,4 Diphenylbutanamide Derivatives

Enzyme Inhibition Studies (In Vitro)

Derivatives of 4-oxo-N,4-diphenylbutanamide have been identified as inhibitors of several classes of enzymes, demonstrating a range of potencies and selectivities.

A series of this compound derivatives have been synthesized and evaluated as potential multitarget drugs for neurodegenerative disorders, specifically targeting monoamine oxidase B (MAO-B) and cholinesterases (ChE). nih.gov Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. mdpi.comsemanticscholar.orgmdpi.com

Studies on 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides have shown them to be a novel class of reversible and moderately potent cholinesterase inhibitors. nih.gov The inhibitory activity of these compounds is sensitive to substitutions on the aroyl moiety, with variations leading to changes in anti-AChE activity spanning two orders of magnitude. nih.gov The nature of the substituent in the second position of the butanoic moiety also dictates the selectivity between AChE and BChE. nih.gov Kinetic analyses revealed that the most potent compounds in this series exhibit a mixed-type inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

In a fragment-based drug design approach, several 4-oxo-N-4-diphenyl butanamides were developed as selective MAO-B inhibitors that also possess anti-acetylcholinesterase activity. nih.gov Compound 6m from this series displayed significant reversible and selective MAO-B inhibition with an IC50 value of 11.54 ± 0.64 nM. nih.gov Other compounds such as 6b , 6h , 6j , 6n , and 6p also emerged as potent and selective MAO-B inhibitors with concurrent anti-AChE activity. nih.gov

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system and is considered a therapeutic target for autoimmune diseases and certain cancers. dntb.gov.uanih.gov Unlike many proteasome inhibitors that bind covalently, non-covalent inhibitors are being explored to potentially reduce toxicity. nih.govsemanticscholar.org

A series of amide derivatives, including (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (5 ), have been identified as non-covalent inhibitors of the immunoproteasome's catalytic subunits. nih.govnih.govresearchgate.net Compound 5 demonstrated notable inhibitory activity against the β1i subunit, with a reported Ki value of 5.9 µM. semanticscholar.org This series of compounds, particularly derivatives 3-5 , were also found to be active against the β5i subunit. nih.gov Importantly, these compounds did not show significant effects on the constitutive catalytic subunits of the proteasome, indicating a degree of selectivity for the immunoproteasome. nih.govresearchgate.net The development of inhibitors that selectively target immunoproteasome subunits, like the β1i-selective amide compound 7 (Ki = 0.021 µM), is a promising strategy. mdpi.com

Dipeptidyl peptidases 8 and 9 (DPP8/9) are serine hydrolases that have emerged as drug targets due to their roles in immunity and tumorigenesis. nih.govfrontiersin.org The development of selective inhibitors for DPP8/9 is an ongoing challenge in chemical biology. nih.govresearchgate.net

Through activity-based protein profiling (ABPP), N-phenyl 4-oxo-β-lactams, which are structurally related to this compound, were serendipitously discovered to be potent inhibitors of DPP8 and DPP9. nih.govresearchgate.net These compounds were found to be nanomolar inhibitors that engage the target enzymes in living cells. nih.gov Subsequent structure-activity relationship studies and X-ray crystallography revealed that these inhibitors bind in a unique, non-substrate-like manner. nih.govresearchgate.net This distinct binding mode, including the unprecedented targeting of an extended S2' subsite in DPP8, has led to the development of inhibitors with the highest DPP8/9 selectivity index reported to date. nih.govrcsb.org While effective against DPP8/9, proteomics studies also indicated that these compounds might inhibit other enzymes like FAP, ELANE, or ABDH16A. nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.comaip.org Inhibition of PTP1B has been shown to rescue motor learning, reduce neuroinflammation, and alleviate hyperglycemia in a mouse model of Alzheimer's disease. nih.gov

New derivatives of 4-oxo-1,4-dihydrocinnoline have been studied for their inhibitory effects on PTP1B and T-cell protein phosphotyrosine phosphatase (TCPTP). nih.gov One compound, PI04 , was identified as a mild, low-selectivity inhibitor of both PTP1B (IC50 = 3.42 µM) and TCPTP (IC50 = 4.16 µM). nih.gov In contrast, PI06 showed preferential inhibition of PTP1B (IC50 = 3.55 µM). nih.gov Kinetic studies of other novel inhibitors have identified them as having mixed-type inhibition mechanisms against PTP1B. mdpi.com

Dipeptidyl Peptidase (DPP8/9) Inhibition Profiles

Antimicrobial and Cytotoxic Activity Assessment (In Vitro)

The proteasome is a validated target for treating hematologic malignancies. nih.gov A series of novel α-ketoamide derivatives, which can be structurally related to this compound, were designed and evaluated for their anticancer activities. semanticscholar.org These compounds were screened for their ability to inhibit the chymotrypsin-like activity of the proteasome, as the β5 catalytic subunit is a primary target for many proteasome inhibitors. semanticscholar.org The development of these derivatives, including those aimed at both primed and non-primed sites of the proteasome, has shown potential for clinical intervention in hematologic malignancies and autoimmune disorders. nih.gov Furthermore, some proteasome inhibitors have demonstrated the ability to inhibit coronavirus replication, suggesting a broader therapeutic potential. nih.gov

Investigation of Protein-Ligand Interaction Sites

Understanding how these inhibitors bind to their target enzymes is crucial for the rational design of more potent and selective molecules.

For cholinesterase inhibition, docking studies of 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides suggest that these compounds likely bind in the middle of the AChE active site gorge. nih.gov In contrast, they are predicted to be buried deeper within the BChE active site gorge, which is a consequence of the larger void in the BChE gorge. nih.gov A 3D-QSAR study confirmed that alkyl substitution on the aroyl moiety is a requisite for inhibitory activity. nih.gov

In the case of immunoproteasome inhibition, molecular dynamics and docking methods have been used to explore the binding of non-covalent inhibitors to the β1i subunit. semanticscholar.orgresearchgate.net For (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (5 ), the binding mode is characterized by two hydrogen bonds: one between the amide carbonyl and Ser21, and another between the 2-pyridone carbonyl and Ala49. semanticscholar.org Recurrent interactions observed across the series include those with residues Ser21 and Gly47, as well as pi-stacking interactions with Phe31 and Lys33, highlighting the key role of these residues in the inhibition pattern. semanticscholar.org

For PTP1B inhibitors, docking and molecular dynamics studies have shown that inhibitors interact with residues at a secondary, allosteric binding site to the phosphate (B84403) group, which is exclusive to PTP1B, suggesting a potential for selective inhibition. mdpi.com

Modulation of Biological Pathways at a Molecular Level

Derivatives of this compound have been investigated for their ability to interact with and modulate specific biological pathways at the molecular level. Research has demonstrated that these compounds can act as inhibitors of key enzymes involved in cellular regulation and disease processes.

One area of significant interest is the ubiquitin-proteasome system (UPS), which is crucial for protein degradation and cellular homeostasis. The immunoproteasome, a specific form of the proteasome, is involved in processing antigens, which influences cytokine production and T-cell function. nih.gov Overexpression of the immunoproteasome is linked to hematologic cancers and autoimmune diseases, making it a valuable therapeutic target. nih.gov

A study focusing on non-covalent inhibitors of the β1i subunit of the immunoproteasome identified (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (compound 5 in the study) as an inhibitor with a reported inhibitory constant (Ki) of 5.9 µM. semanticscholar.org Molecular dynamics and docking studies revealed that this compound interacts with key residues in the binding pocket of the β1i subunit. Specifically, it was shown to form two hydrogen bonds: one between the carbonyl of its amide group and Ser21, and another between the carbonyl of its 2-pyridone moiety and Ala49. semanticscholar.org These interactions highlight the potential for this class of compounds to modulate the caspase-like activity of the immunoproteasome. semanticscholar.org

Another derivative, (S)-3-((S)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido) propanamido)-2-oxo-N,4-diphenylbutanamide, has been identified as an α-ketoamide with in vitro activity against SARS-CoV-2. covid19-help.org This compound was found to inhibit viral infection in Vero E6 cells with a half-maximal effective concentration (EC50) of 1.28 μM and exhibited relatively low cytotoxicity. covid19-help.org It is predicted to bind to m-calpain, a calcium-dependent protease, suggesting a different mechanism of biological pathway modulation. covid19-help.org

Compound Target/Activity Inhibitory Value Key Findings
(S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamideImmunoproteasome β1i subunitKi = 5.9 µM semanticscholar.orgForms hydrogen bonds with Ser21 and Ala49 in the binding pocket. semanticscholar.org
(S)-3-((S)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido) propanamido)-2-oxo-N,4-diphenylbutanamideAnti-SARS-CoV-2EC50 = 1.28 μM covid19-help.orgPredicted to bind to and inhibit m-calpain. covid19-help.org

Chemoproteomics Approaches for Target Identification

Identifying the specific protein targets of biologically active small molecules is a fundamental challenge in drug discovery and chemical biology. semanticscholar.org Chemoproteomics has emerged as a powerful set of techniques to unravel the mechanism of action of compounds by identifying their direct and indirect protein interaction partners on a proteome-wide scale. semanticscholar.orgbioms.se These methods are crucial for validating intended targets, uncovering off-target effects, and discovering novel mechanisms of action. semanticscholar.org

Probe-driven target identification methods can be broadly categorized into two main workflows: Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). semanticscholar.orgnih.gov

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families within complex biological systems, such as cell lysates or living cells. nih.govsiat.ac.cn ABPP probes are typically composed of three key elements: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. mdpi.com A key feature of ABPP is that it measures enzyme activity directly, as the probes only label catalytically active enzymes. nih.gov

The general workflow of an ABPP experiment involves incubating a proteome with an activity-based probe (ABP). nih.gov In competitive ABPP, the proteome is pre-incubated with a potential inhibitor before the ABP is added. If the inhibitor binds to the target enzyme, it will block the binding of the ABP, resulting in a decreased signal for that specific protein. This reduction in signal, often quantified by mass spectrometry, identifies the protein as a target of the inhibitor. nih.gov

While direct ABPP studies on this compound are not widely documented, the utility of this approach has been demonstrated for structurally related compounds. For instance, ABPP was instrumental in the discovery of 4-oxo-β-lactams as potent, nanomolar inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8/9), which are implicated in immunity and tumorigenesis. nih.govnih.gov In these studies, competitive gel-based ABPP revealed that meta-substituted N-phenyl 4-oxo-β-lactams effectively competed with a fluorophosphonate-based probe for binding to DPP9 in the native proteome, indicating potent target engagement. nih.gov

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP) is another powerful strategy for target identification that focuses on the specific interactions of a single biologically active small molecule. semanticscholar.orgnih.gov Unlike ABPP, which targets broad enzyme classes based on catalytic activity, CCCP is designed to identify the protein partners of a particular compound based on binding affinity. nih.gov

In a typical CCCP workflow, the compound of interest is modified to create a chemical probe. This modification usually involves incorporating a photoreactive group (for photo-affinity labeling) and a reporter tag (often via a "clickable" chemical handle). nih.gov The probe is introduced into a biological system where it binds to its target protein(s). Covalent cross-linking to the target is then initiated, typically by UV light, which activates the photoreactive group. nih.gov The tagged protein-probe complexes can then be enriched (e.g., using streptavidin beads if the tag is biotin) and the captured proteins are identified by mass spectrometry. semanticscholar.orgnih.gov

CCCP provides a more comprehensive view of a compound's binding partners, as it is not limited to enzymes with a specific catalytic mechanism. nih.gov It relies on the structural complementarity and affinity between the small molecule and its target protein. nih.gov This approach is particularly valuable for identifying targets of compounds whose mechanism of action is unknown and for deconvoluting on-target versus off-target interactions, which is a critical step in drug development. biotechsupportgroup.com

Structure Activity Relationship Sar Studies of 4 Oxo N,4 Diphenylbutanamide and Its Analogues

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of 4-oxo-N,4-diphenylbutanamide analogues is significantly influenced by the nature and position of substituents on its aromatic rings. Research into related α-keto phenylamide structures demonstrates that modifying the phenylamide "head group," which occupies the primed substrate binding channel of target enzymes like the proteasome, can tune inhibitory potency. nih.gov

The introduction of various functional groups can either enhance or diminish activity, depending on their electronic and steric properties. mdpi.com For instance, studies on α-ketoamide derivatives targeting the proteasome found that incorporating electron-donating groups, such as in a 2,4-dimethyl phenylamide, could double the potency compared to an unsubstituted phenylamide. nih.gov Conversely, many other substitutions led to decreased activity against the chymotrypsin-like subunit. nih.gov The effect of a substituent at the head group is also dependent on the peptide backbone of the inhibitor, indicating a cooperative interaction between different parts of the molecule. nih.gov For example, adding a 3-acetylphenyl substituent to different peptide backbones resulted in a 1.5 to 4-fold increase in inhibitory activity compared to analogues with an unsubstituted phenyl ring. nih.gov

Furthermore, substitutions at the N-cap position have been explored, revealing that compounds with substituted aromatic rings at this position exhibit more potent activity than those with heterocycle, aliphatic, or cycloalkyl groups. nih.gov The strategic placement of substituents can also modulate selectivity. For example, in a series of benzothiazine derivatives, which are structurally related, specific substitutions led to high selectivity for the A2A adenosine (B11128) receptor (A₂A AR) and monoamine oxidase B (MAO-B) over other receptor subtypes. frontiersin.org

Table 1: Impact of Phenylamide Head Group Substitution on Proteasome Inhibitory Activity

Compound AnalogueSubstituent on PhenylamideRelative Potency ChangeReference
BSc49992,4-dimethyl~2-fold increase nih.gov
Analogue with 3-acetylphenyl3-acetyl1.5 to 4-fold increase nih.gov
Various other analoguesOther electron-donating/withdrawing groupsGenerally decreased nih.gov

Role of Core Scaffold Modifications on Molecular Recognition

Modifying the central 4-oxo-butanamide scaffold is a key strategy to alter the molecule's three-dimensional shape, physicochemical properties, and interaction with biological targets. A "build-couple-transform" paradigm has been used to generate libraries with significant scaffold diversity from a related 4-oxo-2-butenamide template. nih.govacs.org This approach involves transformations of the core scaffold, including 1,4-cyclizations, 3,4-cyclizations, and reductions. nih.govacs.org

These transformations generate a variety of heterocyclic cores such as pyrazoles, isoxazoles, pyrimidines, and pyridines. nih.govacs.org Each new scaffold presents a unique combination and geometric orientation of hydrogen bond donors and acceptors, polarity, and substituent vectors, which fundamentally alters molecular recognition. nih.govacs.org For instance, reductive transformations of the ketone and conjugated alkene in the butenamide scaffold yield products with different saturation levels and shapes, expanding the targeted chemical space. nih.govacs.org

In a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, a related scaffold, it was found that the quinoline (B57606) core was essential for activity. ucl.ac.be The introduction of substituents at various positions on this core, such as a chloro group, was explored to fine-tune the interaction with cannabinoid receptors. ucl.ac.be However, introducing a substituent at the 2-position of the quinoline ring led to a drastic reduction in affinity for the CB2 receptor, demonstrating that some positions on the core scaffold are intolerant to modification. ucl.ac.be These findings underscore that even subtle changes to the core structure can significantly impact molecular recognition and biological function. ucl.ac.be

Elucidation of Key Structural Features for Enhanced Potency

A pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal interaction with a specific biological target. researchgate.net For the this compound class of compounds, several key structural features have been identified as crucial for enhanced potency.

The α-Ketoamide Group : This functionality often acts as a "warhead," capable of forming a reversible covalent bond with a key residue (like serine or cysteine) in the active site of a target enzyme, such as a protease. nih.gov

The Phenylamide Head Group : This group occupies a specific region of the binding site known as the primed substrate binding channel in proteasomes. nih.gov Its ability to form π-alkyl interactions is important for anchoring the inhibitor. nih.gov The potency can be enhanced by substituting this phenyl ring, with aromatic rings generally showing better activity at the cap position. nih.gov

Hydrogen Bonding Moieties : The amide N-H group and the carbonyl oxygens are critical hydrogen bond donors and acceptors. mdpi.com Molecular docking studies of an analogue, (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide, showed that the amide group forms key hydrogen bonds with residues like Ser21 and Gly47 in the β1i subunit of the immunoproteasome. mdpi.com

The Peptide Backbone : In more complex analogues, the nature of the amino acid residues (P1, P2, P3 positions) that link the core to the N-cap dramatically influences potency and selectivity. nih.gov

The combination of these features creates a molecule capable of effectively binding to its target, and optimization of any of these elements can lead to a significant increase in biological activity.

Design Principles for New Amide Derivatives

Based on extensive SAR studies, several design principles have emerged for creating novel and more effective amide derivatives based on the this compound scaffold.

Exploitation of Target Subsites : A primary principle is the rational design of moieties that can interact with specific subsites of the target protein. For instance, the phenylamide head group can be modified with various substituents to optimize interactions within the primed binding site of proteasomes. nih.gov

Scaffold Hopping and Diversification : Moving beyond simple substituent changes, altering the core scaffold itself is a powerful strategy. Using transformations like 1,4-cyclizations can convert the linear butanamide core into a variety of drug-like heterocyclic scaffolds. nih.govacs.org This approach introduces structural diversity and can improve physicochemical properties. nih.govacs.org

Balancing Physicochemical Properties : The development of new derivatives must consider properties like lipophilicity (clogP) and molecular weight. nih.govuc.pt The goal is to design molecules that are potent but also possess favorable drug-like properties. nih.govacs.org Transformations of the core scaffold can be chosen to maintain properties within an optimal range for lead-like compounds. nih.govacs.org

Stereochemical Control : As biological targets are chiral, the stereochemistry of a inhibitor is often critical. mdpi.comnih.gov Where chiral centers exist, synthesizing and testing individual stereoisomers is a key principle, as one enantiomer or diastereomer may be significantly more active than others. mdpi.comnih.gov

These principles guide the medicinal chemist in the iterative process of lead optimization, aiming to enhance potency, selectivity, and drug-like properties.

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of many compounds, as enzymes and receptors are chiral environments that preferentially interact with specific stereoisomers. For derivatives of this compound, the introduction of chiral centers can lead to significant differences in potency and selectivity between enantiomers.

One study investigated the binding of (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide, a chiral analogue, to the β1i subunit of the immunoproteasome. mdpi.com This specific (S)-enantiomer demonstrated notable inhibitory activity, and molecular modeling revealed a distinct binding mode where the amide group formed crucial hydrogen bonds with Ser21 and Gly47 residues. mdpi.com This highlights how a specific three-dimensional arrangement is necessary for optimal molecular recognition.

In other complex drug design efforts, the stereochemistry of linkers used to connect different pharmacophoric elements has been shown to be essential for modulating binding affinity and functional efficacy. nih.gov For instance, the use of a rigid cyclopropyl (B3062369) linker with a specific trans stereochemistry was found to be critical for achieving favorable poses for target recognition. nih.gov These examples underscore that controlling the stereochemistry is a fundamental aspect of designing potent and selective analogues within this class of compounds.

Applications in Chemical Biology and Materials Science

Development of Chemical Probes for Biological Systems

While 4-oxo-N,4-diphenylbutanamide itself has not been extensively developed as a chemical probe, its structural framework is highly amenable to modifications for such applications. Chemical probes are essential tools for studying biological systems, and the butanamide scaffold offers a versatile platform for their design. chemicalprobes.org Derivatives can be synthesized to incorporate reporter groups like fluorophores or biotin (B1667282), or reactive handles for "click chemistry," a method used for easy conjugation. nih.gov

For instance, fluorescent polyamine probes have been created by attaching dyes like 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) to polyamine structures. nih.gov These probes have been instrumental in studying polyamine trafficking in different cell types, demonstrating rapid accumulation in cancer cells compared to non-tumorigenic cells. nih.gov Similarly, fluorescence-labeled analogs of the drug TAK779 have been synthesized to act as chemical probes, which were found to penetrate cell membranes and localize to microtubules. mdpi.com The butanamide backbone present in compounds like N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide is also explored for its potential biological activities, indicating the scaffold's relevance in creating biologically active molecules that can be developed into probes. These examples highlight the potential of the this compound scaffold to be transformed into sophisticated tools for imaging and studying complex biological processes.

Integration into Polymeric Materials and Advanced Compositions

The integration of this compound and its derivatives into polymeric materials can impart novel functionalities and properties. The inherent characteristics of the molecule, such as the rigid phenyl groups and the polar amide and ketone functionalities, can influence the physical and chemical properties of a polymer matrix. These properties may include thermal stability, mechanical strength, and surface characteristics.

A notable application of butanamide derivatives in materials science is in the field of corrosion inhibition. Quantum chemical studies have been performed on butanamide derivatives to assess their efficacy as corrosion inhibitors for mild steel in acidic environments. researchgate.net The molecular structure of these compounds allows them to adsorb onto the metal surface, forming a protective layer that prevents corrosive processes.

Furthermore, the reactive nature of the this compound structure suggests its potential use as a monomer or a co-monomer in polymerization reactions. It could also be incorporated as an additive to modify the properties of existing polymers. The field of polymer synthesis is continually advancing, with methods like photoredox catalysis and topochemical polymerizations offering precise control over polymer structure and function. rsc.orgrsc.org These advanced techniques could potentially be employed to incorporate butanamide-based units into polymers to create advanced compositions with tailored properties for specific applications, ranging from specialty coatings to functional nanocomposites. nih.gov

Utility as Building Blocks for Complex Organic Molecules

The this compound scaffold is a highly versatile building block for the synthesis of a wide array of complex organic molecules. Its value is particularly evident in the construction of heterocyclic compounds, which are core components of many pharmaceuticals and biologically active compounds.

A powerful strategy in medicinal chemistry, known as the "build-couple-transform" paradigm, utilizes a closely related precursor, the 4-oxo-2-butenamide scaffold, to generate diverse molecular libraries. acs.org This scaffold serves as a central template that can undergo numerous chemical transformations. acs.org The presence of the ketone and the conjugated alkene in the precursor allows for various reactions, including cyclizations, reductions, and 1,4-additions, to produce a multitude of core scaffolds with favorable drug-like properties. acs.org

Table 1: Transformations of the 4-Oxo-2-butenamide Scaffold

Transformation Type Reagents/Conditions Resulting Scaffold Reference
Pyrazole (B372694) Formation Hydrazine derivatives Pyrazole acs.org
Isoxazole Formation Hydroxylamine Isoxazole acs.org
Pyrimidine Formation Amidines Pyrimidine acs.org
Pyrrole Formation TosMIC, Sodium Hydride Pyrrole acs.org
Reduction NaBH₄, CeCl₃·7H₂O Saturated Ketone/Alcohol acs.org

The utility of butanamide derivatives extends to the synthesis of other complex structures, such as 3-substituted amino-4-hydroxylcoumarin derivatives, which have been investigated as potential antifungal agents. tandfonline.com The inherent reactivity of the butanamide core makes it a valuable synthon for chemists aiming to build molecular complexity and explore new chemical spaces for drug discovery and other applications. nih.gov

Role in the Synthesis of Specialty Chemicals (Dyes, Pigments, Fragrances)

Derivatives of butanamide have a long history of use as precursors in the synthesis of specialty chemicals, particularly dyes and pigments. The aromatic rings and carbonyl groups within the this compound structure are chromophores that can contribute to the color of a molecule.

N-phenyl-3-oxo-butanamide, a related compound, and its derivatives are well-known coupling components in the synthesis of various dyes and pigments. tandfonline.com For example, the reaction of these butanamides with diazonium salts is a common method to produce hydrazone dyes. researchgate.net These hydrazones are considered to be non-genotoxic alternatives to some traditional azo dyes. researchgate.net The nickel(II) complex of N-phenyl-2,3-dihydroxyiminobutanamide, which is synthesized from an N-phenyl-3-oxo-butanamide precursor, is used as a yellow pigment in the dye industry. tandfonline.com

Table 2: Butanamide Derivatives in Dye and Pigment Synthesis

Butanamide Precursor Reaction Product Type Application/Color Reference
N-phenyl-3-oxo-butanamide Nitrosation, oximation, and complexation with Ni(II) Metal complex pigment Yellow pigment tandfonline.com
N-(Aryl)-3-oxo-butanamide Coupling with diazonium salts Hydrazone dyes Coloring agents researchgate.netuobaghdad.edu.iq

While direct evidence for the use of this compound in fragrances is limited, related compounds like 3-oxo-N,N-diphenylbutanamide are noted for their utility in producing fragrances. guidechem.com The synthesis of cyclic fragrances often involves the transformation of various molecular building blocks, and the butanamide structure could potentially be modified to create compounds with desirable olfactory properties. mdpi.com

Contribution to Pharmaceutical Intermediates

The this compound scaffold is of significant interest in the pharmaceutical industry, where it and its derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A prominent example is its connection to Atorvastatin, a widely prescribed cholesterol-lowering drug. google.comacgpubs.org A derivative, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide, has been identified and synthesized as a novel impurity that can form during the production of a key intermediate of Atorvastatin. acgpubs.orgresearchgate.netacgpubs.org Understanding and controlling the formation of such impurities is critical for ensuring the purity and safety of the final drug product. acgpubs.org Another related compound, 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutanamide, is also used in processes for preparing Atorvastatin calcium. google.com

Beyond Atorvastatin, the butanamide scaffold is a feature in a variety of medicinally relevant molecules. For example, new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) butanamide derivatives have been synthesized and shown to possess analgesic and anti-inflammatory properties. researchgate.net Furthermore, the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, which can be derived from butanamide-like precursors, has been used to develop potent and selective ligands for the CB2 cannabinoid receptor. ucl.ac.be Cinnoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have also been designed as potent inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy. mdpi.com

Table 3: Butanamide Derivatives as Pharmaceutical Intermediates

Derivative Name Associated Drug/Target Role Reference
2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide Atorvastatin Process impurity in the synthesis of a key intermediate acgpubs.orgresearchgate.net
4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutanamide Atorvastatin Intermediate in synthesis google.com
4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) butanamide derivatives N/A (Analgesic/Anti-inflammatory) Active compound candidates researchgate.net
4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives CB2 Cannabinoid Receptor Scaffold for selective ligands ucl.ac.be

These examples underscore the instrumental role of this compound and its analogs as versatile intermediates, enabling the synthesis of a diverse range of therapeutic agents. made-in-china.com

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Butanamide Synthesis

The future of synthesizing butanamide cores, including 4-oxo-N,4-diphenylbutanamide, is geared towards efficiency, sustainability, and diversity. Modern organic synthesis is increasingly moving away from resource-intensive and hazardous processes. ijnc.ir

Key future directions include:

Green Chemistry Approaches: The development of environmentally benign synthetic routes is paramount. This involves using renewable feedstocks, employing safer solvents like water or supercritical CO2, and minimizing energy consumption. purkh.comjocpr.com Strategies that improve atom economy, such as multi-component and cascade reactions, will be crucial in reducing waste. purkh.comresearchgate.net The use of electrochemical methods, which can generate reactive species in situ without the need for hazardous reagents, also represents a promising green route for amide synthesis. rsc.org

Catalysis-Driven Transformations: Catalysis is central to sustainable synthesis, as it can lower the activation energy of reactions, allowing them to proceed under milder conditions. researchgate.net Future research will likely focus on designing more efficient, stable, and recyclable catalysts, such as transition metals on solid supports, for butanamide synthesis. purkh.com

Flow Chemistry: The integration of flow chemistry offers enhanced control over reaction parameters, leading to improved yields and safety, which is particularly important when handling reactive intermediates. ijsetpub.com This technology is well-suited for optimizing butanamide synthesis on both laboratory and industrial scales.

One-Pot Syntheses: Multi-component, one-pot reactions are highly efficient as they reduce the number of steps and purification processes required. A one-pot method for a related derivative, 4-(4-fluorophenyl)-2-(2-methylpropionyl)-3-phenyl-4-oxo-N-phenylbutanamide, has already been shown to have a significantly higher yield and better atom economy compared to traditional multi-step methods. nih.gov Expanding this approach to a wider range of butanamide derivatives is a logical next step.

Novel Computational Approaches for Mechanism Prediction and Drug Design

Computational chemistry is an indispensable tool for accelerating research by predicting molecular behavior and guiding experimental design.

Future computational efforts will likely focus on:

Mechanism Prediction and Verification: Advanced computational models can elucidate complex reaction mechanisms. For instance, Density Functional Theory (DFT) has been used to understand the mechanisms of amide hydrogenation. researchgate.net A novel approach combines a retrosynthetic prediction model with a forward reaction prediction model to "reversely verify" the proposed synthetic pathway, thereby increasing the accuracy of the prediction. chemrxiv.org Applying such combined models to the synthesis of this compound could streamline the discovery of more efficient synthetic routes.

In Silico Drug Design and Target Identification: Molecular docking and dynamics simulations are powerful tools for rational drug design. researchgate.net For example, in silico studies on N-phenyl-4-oxo-butanamide derivatives identified InhA, an enzyme involved in mycolic acid biosynthesis, as a putative target for anti-tuberculosis agents. These models predicted good oral bioavailability and low toxicity for the designed compounds. Similar in silico-guided approaches can be used to screen this compound against various biological targets, predicting binding affinities and identifying potential therapeutic applications before committing to laboratory synthesis. acs.org

Predictive Modeling of Reaction Yields: Machine learning and AI are being leveraged to predict reaction outcomes, including yield. researchgate.net By curating large datasets of similar reactions, models can be trained to predict the success of a given amide coupling, saving time and resources. semanticscholar.orgchemrxiv.org These models can identify key molecular features that govern reaction rates, providing chemists with a deeper understanding of the underlying principles. semanticscholar.org

Table 1: Computational Approaches in Amide Chemistry

Computational MethodApplicationPotential for this compound
Molecular Docking & Dynamics Predicts ligand-protein binding interactions and stability. researchgate.netIdentify potential biological targets and guide the design of new derivatives with enhanced activity.
Density Functional Theory (DFT) Elucidates reaction mechanisms and electronic properties. researchgate.netOptimize synthetic conditions and understand reactivity.
Machine Learning Models Predicts reaction yields and properties (e.g., ADME). researchgate.netchemrxiv.orgStreamline synthesis planning and prioritize compounds with favorable drug-like properties.
Quantitative Structure-Property Relationship (QSPR) Correlates molecular structure with chemical properties and reaction rates. semanticscholar.orgPredict the reactivity and physical properties of novel derivatives.

Exploration of New Biological Targets and Pathways

While amide-containing compounds are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, the specific targets for this compound are not yet fully elucidated. researchgate.net The amide bond is a crucial feature in over a quarter of all marketed drugs. rsc.org

Future research should aim to:

Identify Novel Protein Targets: The butanamide scaffold can be used as a probe to explore new biological space. For example, derivatives of N-phenyl-4-oxo-butanamide have been investigated as selective anti-tuberculosis agents targeting the enzyme InhA. Other related amide structures have been designed as inhibitors of protein arginine methyltransferase 4 (PRMT4), an emerging target in oncology. nih.gov Systematic screening of this compound against diverse enzyme and receptor panels could uncover previously unknown biological activities.

Modulate Known Pathways: The core structure can be adapted to interact with well-established targets. For instance, dual-target ligands combining pharmacophores for μ-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R) have been designed from related scaffolds to create potentially safer analgesics. nih.govvastprotech.com This strategy of molecular hybridization could be applied to the this compound framework to develop novel therapeutics.

Combat Drug Resistance: The structural versatility of the butanamide scaffold makes it a candidate for developing agents that can overcome drug resistance. For example, substituted diphenyl amides have shown potential as anti-virulence agents against Staphylococcus aureus by targeting quorum sensing pathways. frontiersin.org

Development of Advanced Analytical Techniques for Characterization

Accurate characterization is fundamental to chemical research and drug development. pharmtech.com While standard techniques like NMR, IR, and mass spectrometry are routinely used, advancements in analytical chemistry offer deeper insights. ijpsjournal.com

Future developments in this area include:

Hyphenated Techniques: The coupling of separation methods with spectroscopic detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), provides high sensitivity and specificity for identifying and quantifying compounds in complex mixtures. ijpsjournal.comjazindia.com These are crucial for analyzing reaction products and potential metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, which is essential for confirming the elemental composition of newly synthesized compounds and identifying unknown impurities. ijpsjournal.com

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR and other advanced pulse sequences can provide detailed structural information, including stereochemistry and conformational analysis, which is vital for understanding biological activity.

Next-Generation Sequencing (NGS): For biologic drugs, NGS is becoming a powerful tool for identity testing, offering significant efficiency improvements over traditional methods. pharmtech.com While not directly applicable to a small molecule like this compound, the principle of adopting high-throughput analytical methods is a key future trend.

Spatial Omics Technologies: These emerging techniques allow for the analysis of chemical entities within a spatial context in biological samples, which could one day be used to visualize the distribution of butanamide-based drugs within tissues.

Design of Next-Generation Amide-Based Research Tools and Scaffolds

The true potential of this compound may lie in its use as a foundational scaffold for creating novel chemical entities with tailored properties.

Future research will focus on:

Scaffold Diversification: The 4-oxo-2-butenamide system, a close structural relative, has been highlighted as a versatile template capable of undergoing various addition and cyclization reactions to generate a diverse library of molecular shapes and geometries. acs.org Applying similar "build-couple-transform" strategies to this compound can produce libraries of sp3-enriched compounds, which are increasingly sought after in drug discovery. acs.org

Privileged Scaffolds: Certain molecular frameworks, known as "privileged scaffolds," appear frequently in biologically active compounds. nih.gov Further exploration is needed to determine if the butanamide core can be considered a new privileged scaffold for targeting specific protein families.

Prodrug Strategies: The properties of the butanamide core can be modified to improve pharmacokinetic properties. For example, prodrugs of alanine-amide containing PRMT4 inhibitors were developed to achieve better cellular outcomes and in vivo exposure. nih.gov

Q & A

Q. What techniques validate the compound’s role in enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Measure KiK_i values using Lineweaver-Burk plots.
  • Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., PTP1B) upon binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.